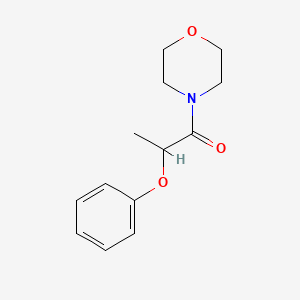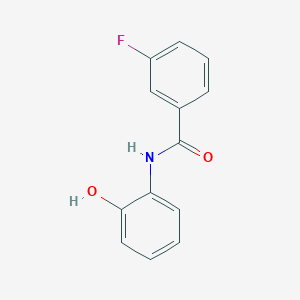
4-(2-phenoxypropanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenoxypropanoyl)morpholine, also known as PPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research and drug development. PPMP is a morpholine derivative that has been synthesized through a variety of methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
4-(2-phenoxypropanoyl)morpholine inhibits the activity of GCS by binding to the enzyme's active site. This binding prevents the formation of glycosphingolipids, leading to an accumulation of ceramide, a lipid that has been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of GCS. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have low toxicity in animal models, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-phenoxypropanoyl)morpholine has several advantages for lab experiments, including its ability to inhibit the activity of GCS, induce apoptosis in cancer cells, and have anti-inflammatory effects. However, this compound has limitations, including its low solubility in water and its potential to interact with other enzymes.
Zukünftige Richtungen
There are several future directions for research on 4-(2-phenoxypropanoyl)morpholine, including its potential applications in the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Additionally, research is needed to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Synthesemethoden
4-(2-phenoxypropanoyl)morpholine can be synthesized through several methods, including the reaction of morpholine with 2-phenoxypropionyl chloride in the presence of a base, or by the reaction of morpholine with 2-phenoxypropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The yield of this compound varies depending on the method used, with the highest yield reported to be 90%.
Wissenschaftliche Forschungsanwendungen
4-(2-phenoxypropanoyl)morpholine has been extensively studied for its potential applications in medical research. One of the most notable applications of this compound is its ability to inhibit the activity of glucosylceramide synthase (GCS), an enzyme that plays a crucial role in the synthesis of glycosphingolipids. Glycosphingolipids are involved in various cellular processes, including cell signaling, differentiation, and apoptosis. Inhibition of GCS by this compound has been shown to induce apoptosis in cancer cells and to have potential therapeutic applications in the treatment of cancer.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRRHVBKCRETTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6018981.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)


![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)